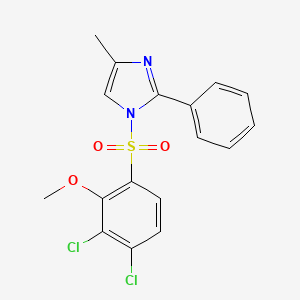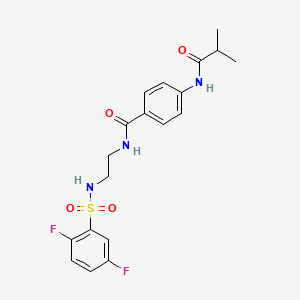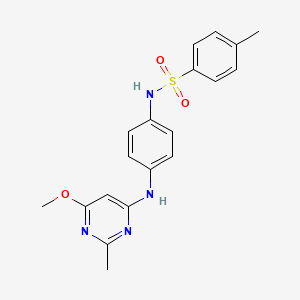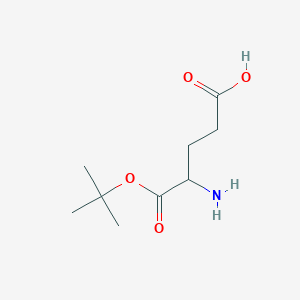![molecular formula C11H18O2 B2516914 Bicyclo[6.2.0]decane-9-carboxylic acid CAS No. 2287318-62-9](/img/structure/B2516914.png)
Bicyclo[6.2.0]decane-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.2.0]decane-9-carboxylic acid is a compound that belongs to the class of bicyclic carboxylic acids. While the provided papers do not directly discuss bicyclo[6.2.0]decane-9-carboxylic acid, they do provide insights into the synthesis, structure, and properties of related bicyclic compounds, which can be informative for understanding the characteristics of bicyclo[6.2.0]decane-9-carboxylic acid.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves strategies such as intramolecular Friedel-Crafts alkylation, as seen in the enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids . This method utilizes Me2AlOTf-promoted cyclization to form medium-sized carbocycles and heterocycles efficiently. Although the target molecule is not explicitly mentioned, the principles of this synthetic approach could potentially be adapted for the synthesis of bicyclo[6.2.0]decane-9-carboxylic acid.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is characterized by their constrained and rigid frameworks, which can influence their chemical behavior and potential applications. For instance, the bicyclo[2.2.2]octane structure is a key element in many biologically active compounds and serves as a template for asymmetric synthesis . The rigidity and steric hindrance inherent in such bicyclic structures are likely to be relevant for bicyclo[6.2.0]decane-9-carboxylic acid as well.
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions, including oxidative decarboxylation . The reactivity of such compounds is influenced by their structural features, such as ring strain and electronic effects. The specific reactivity patterns of bicyclo[6.2.0]decane-9-carboxylic acid would need to be studied in the context of its unique structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic carboxylic acids are shaped by their molecular structures. For example, the inductive effects in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been studied using density functional theory, providing insights into substituent effects on acidity . Similarly, the solubility and color properties of polyimides derived from bicyclo[2.2.2]octane tetracarboxylic dianhydrides have been explored . These studies highlight the importance of the bicyclic core in determining the properties of the compounds, which would also be relevant for bicyclo[6.2.0]decane-9-carboxylic acid.
Applications De Recherche Scientifique
Metal-Catalyzed Intermolecular Cycloaddition
The bicyclo[5.3.0]decane skeleton, closely related to Bicyclo[6.2.0]decane-9-carboxylic acid, is integral in synthesizing structurally complex and biologically significant compounds. Through metal-catalyzed [5+2] cycloadditions and Nazarov cyclizations, researchers have developed methods to access these bicyclic structures efficiently, demonstrating their significance in synthetic organic chemistry (Wender, Stemmler, & Sirois, 2010).
Environmental Analysis
Bicyclic naphthenic acids, including structures similar to Bicyclo[6.2.0]decane-9-carboxylic acid, have been identified in oil sands process-affected water (OSPW), illustrating their environmental impact. Through comprehensive gas chromatography-mass spectrometry, researchers have advanced our understanding of these compounds' presence and potential toxicity in environmental samples (Wilde et al., 2015).
Synthetic Methodologies
In the realm of synthetic organic chemistry, the study of bicyclic structures akin to Bicyclo[6.2.0]decane-9-carboxylic acid has led to the development of short and stereoselective synthesis routes. These methodologies enable the preparation of complex molecules with potential therapeutic applications, underscoring the versatility of these bicyclic frameworks (Banchelin et al., 2009).
Material Science
Bicyclo[2.2.2]octane derivatives have been used to synthesize soluble and colorless polyimides, demonstrating the application of bicyclic structures in developing advanced materials with excellent thermal stability and solubility. This research highlights the role of these compounds in material science and engineering (Matsumoto & Kurosaki, 1997).
Mechanistic Studies
Research into mechanisms involving bicyclic compounds, such as the rearrangement of dibromopentacyclo[5.3.0]decane to carboxylic acid derivatives, provides deep insights into reaction pathways and chemical transformations. These studies are crucial for advancing synthetic strategies and understanding chemical reactivity (Hasegawa et al., 1993).
Propriétés
IUPAC Name |
bicyclo[6.2.0]decane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVEPGHJHGVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[6.2.0]decane-9-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

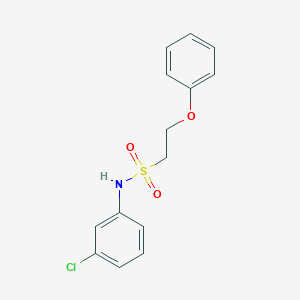
![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)
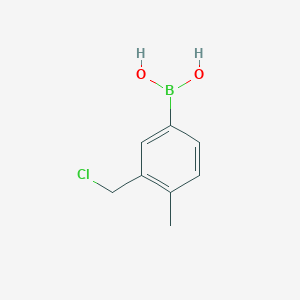
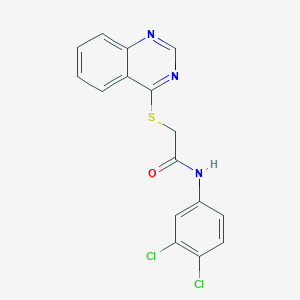
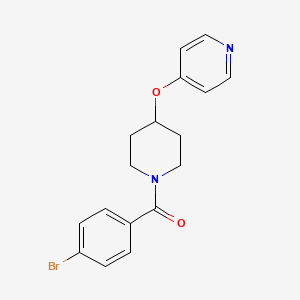
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone](/img/structure/B2516844.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2516847.png)
![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)
